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molecular formula C22H32N2O2 B1626786 4,4'-(1,10-Decanediyl)dioxydianiline CAS No. 38324-63-9

4,4'-(1,10-Decanediyl)dioxydianiline

Cat. No. B1626786
M. Wt: 356.5 g/mol
InChI Key: NGMJQNYIDZLGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04469621

Procedure details

30 g (0.1 mole) of 1,10-dibromodecane and 38 g (0.25 mole) of p-hydroxyacetanilide were heated under reflux for 8 hours in the presence of 12 g of NaOH using ethanol. After the reaction, the resulting mixture was poured into ice water and the precipitate formed was collected, followed by washing with heated ethanol. The remaining brown crystal without purification was added in a mixed solvent of 100 ml of conc. HCl and 200 ml of ethanol and the system was heated under reflux for 2 hours. A solid remained after removing the solvent under reduced pressure which was dissolved in 2 l of ice water, and a 20% NaOH aqueous solution was added thereto to neutralize. The thus-precipitated solid was collected and recrystallized from ethanol to a pale brown grained crystal having a melting point of 70° to 71° C. at a yield of 18 g (51%). The crystal was identified as 1,10-bis(p-aminophenoxy)decane from its NMR spectrum and IR spectrum.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]Br.[OH:13][C:14]1[CH:23]=[CH:22][C:17]([NH:18]C(=O)C)=[CH:16][CH:15]=1.[OH-:24].[Na+]>C(O)C>[NH2:18][C:17]1[CH:22]=[CH:23][C:14]([O:24][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:13][C:14]2[CH:15]=[CH:16][C:17]([NH2:18])=[CH:22][CH:23]=2)=[CH:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrCCCCCCCCCCBr
Name
Quantity
38 g
Type
reactant
Smiles
OC1=CC=C(NC(C)=O)C=C1
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the precipitate formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
by washing with heated ethanol
CUSTOM
Type
CUSTOM
Details
The remaining brown crystal without purification
ADDITION
Type
ADDITION
Details
was added in a mixed solvent of 100 ml of conc. HCl and 200 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
the system was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
after removing the solvent under reduced pressure which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 2 l of ice water
ADDITION
Type
ADDITION
Details
a 20% NaOH aqueous solution was added
CUSTOM
Type
CUSTOM
Details
The thus-precipitated solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol to a pale

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(OCCCCCCCCCCOC2=CC=C(C=C2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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